

# Unveiling the Molecular Architecture: A Spectroscopic Validation of 2,2-Difluorocyclopropanecarboxylic Acid

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## Compound of Interest

	2,2-
Compound Name:	Difluorocyclopropanecarboxylic acid
Cat. No.:	B012949

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of **2,2-Difluorocyclopropanecarboxylic acid**, a valuable fluorinated building block in medicinal chemistry. Through a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive validation of its structure, benchmarked against its non-fluorinated analog, cyclopropanecarboxylic acid.

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical research. **2,2-Difluorocyclopropanecarboxylic acid**, with its strained three-membered ring and gem-difluoro substitution, presents a unique structural motif. Spectroscopic analysis provides the definitive evidence for its molecular framework.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,2-Difluorocyclopropanecarboxylic acid** and the reference compound, cyclopropanecarboxylic acid.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~2.5 (1H), ~1.9 (2H)	m, m	CH, CH <sub>2</sub>
cyclopropanecarboxylic acid	1.55 (1H), 1.05 (2H), 0.90 (2H)	m, m, m	CH, CH <sub>2</sub> , CH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~170, ~110 (t), ~25 (t), ~20	C=O, CF <sub>2</sub> , CH <sub>2</sub> , CH
cyclopropanecarboxylic acid	180.9, 13.5, 8.5	C=O, CH, CH <sub>2</sub>

Table 3: IR Spectral Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~3100 (broad), ~1710, ~1200	O-H stretch, C=O stretch, C-F stretch
cyclopropanecarboxylic acid	3600-2500 (broad), 1701, 1425, 1225	O-H stretch, C=O stretch, C-H bend, C-O stretch

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2,2-Difluorocyclopropanecarboxylic acid	122	77 ( $[M-COOH]^+$ )
cyclopropanecarboxylic acid	86	68, 41

## Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are the detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of the carboxylic acid sample was dissolved in 0.6 mL of a suitable deuterated solvent, such as chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ), in a 5 mm NMR tube.<sup>[1]</sup> Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

**<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated.

**<sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Sample Preparation:** A small amount of the solid carboxylic acid was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film was prepared between two KBr plates.

**Data Acquisition:** FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The spectra were collected over a range of 4000 to 400

$\text{cm}^{-1}$  with a resolution of  $4 \text{ cm}^{-1}$ . Each spectrum was an average of 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

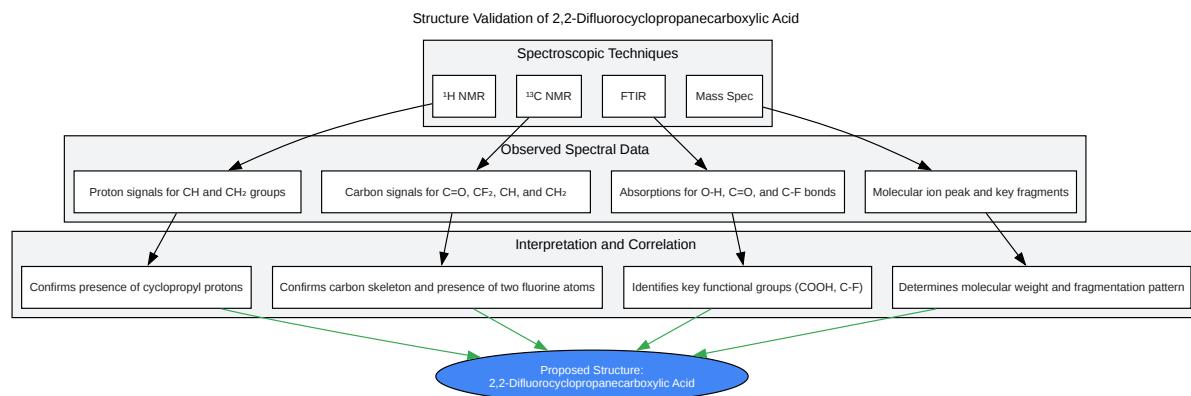
## Mass Spectrometry (MS)

**Ionization Method:** Electron ionization (EI) was employed for the mass spectrometric analysis of the carboxylic acids. In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

**Data Acquisition:** Mass spectra were obtained using a mass spectrometer with a quadrupole analyzer. The electron energy was set to 70 eV. The mass-to-charge ratio ( $m/z$ ) of the resulting ions was scanned over a range of 10 to 200 amu. The instrument was calibrated using perfluorotributylamine (PFTBA).

## Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **2,2-Difluorocyclopropanecarboxylic acid** using the obtained spectroscopic data.

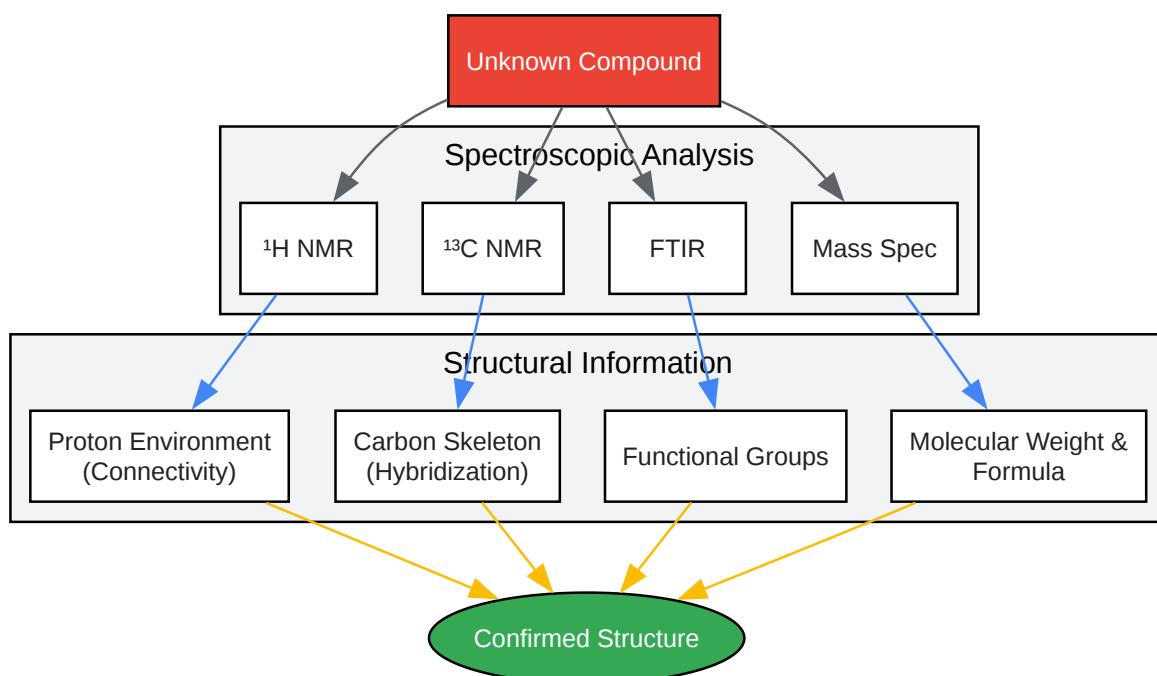


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Caption: Workflow for spectroscopic validation.

## Signaling Pathway of Spectroscopic Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the final chemical structure.



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Caption: Complementary spectroscopic information flow.

By integrating the data from these orthogonal spectroscopic techniques, a definitive structural assignment for **2,2-Difluorocyclopropanecarboxylic acid** is achieved, providing a solid foundation for its application in drug discovery and development.

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## References

- 1. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
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